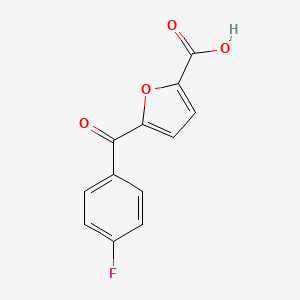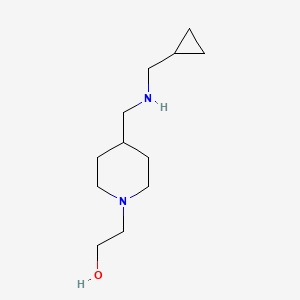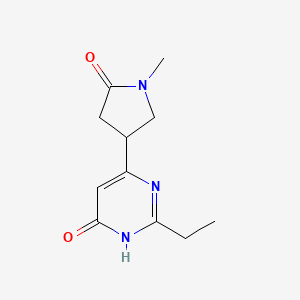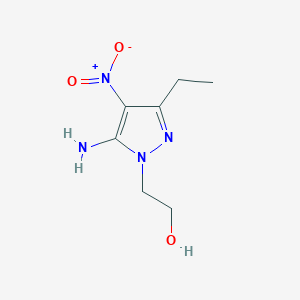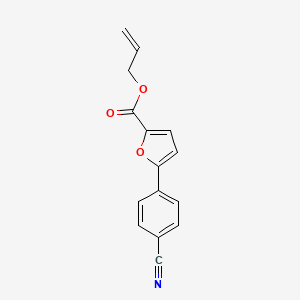
Allyl 5-(4-cyanophenyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 5-(4-cyanophenyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of an allyl group, a cyanophenyl group, and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 5-(4-cyanophenyl)furan-2-carboxylate typically involves the esterification of 5-(4-cyanophenyl)furan-2-carboxylic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Allyl 5-(4-cyanophenyl)furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of brominated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
Allyl 5-(4-cyanophenyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Wirkmechanismus
The mechanism of action of Allyl 5-(4-cyanophenyl)furan-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved can vary, but they often include interactions with nucleophiles or electrophiles within the cell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-(4-cyanophenyl)furan-2-carboxylate
- Ethyl 5-(4-cyanophenyl)furan-2-carboxylate
- Propyl 5-(4-cyanophenyl)furan-2-carboxylate
Uniqueness
Allyl 5-(4-cyanophenyl)furan-2-carboxylate is unique due to the presence of the allyl group, which imparts different reactivity and properties compared to its methyl, ethyl, and propyl analogs. The allyl group can participate in additional reactions such as polymerization, making this compound more versatile for various applications.
Eigenschaften
Molekularformel |
C15H11NO3 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
prop-2-enyl 5-(4-cyanophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C15H11NO3/c1-2-9-18-15(17)14-8-7-13(19-14)12-5-3-11(10-16)4-6-12/h2-8H,1,9H2 |
InChI-Schlüssel |
BHPZRDOCXMSXKP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B11795799.png)
